Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
- Tert-butyl ®-3-((4-bromophenyl)(hydroxy)(5-(5-(2-hydroxypropan-2-yl)-1,2,4-oxadiazol-3-yl)pyridin-3-yl)methyl)-3-methylazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole moiety, in particular, contributes to its potential biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-8-13-10(18-14-8)5-9-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIUJMXNSXCJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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